molecular formula C11H10ClFN2O B2604786 5-(1-Chloroethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole CAS No. 929972-90-7

5-(1-Chloroethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B2604786
CAS No.: 929972-90-7
M. Wt: 240.66
InChI Key: MPQOYQMCDQZTRB-UHFFFAOYSA-N
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Description

5-(1-Chloroethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloroethyl group and a fluoro-methylphenyl group attached to the oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Chloroethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the chloroethyl group.

    Reduction: Reduction reactions could target the oxadiazole ring or the fluoro-methylphenyl group.

    Substitution: The chloroethyl group is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in the replacement of the chloro group with another functional group.

Scientific Research Applications

5-(1-Chloroethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, oxadiazoles can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the chloroethyl and fluoro-methylphenyl groups may influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole
  • 5-(1-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
  • 5-(1-Chloroethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole

Uniqueness

The unique combination of the chloroethyl and fluoro-methylphenyl groups in 5-(1-Chloroethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole may confer distinct chemical and biological properties compared to its analogs. This could include differences in reactivity, stability, and biological activity.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Biological Activity

5-(1-Chloroethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole is a compound with notable potential in medicinal chemistry, particularly within the realm of anticancer and antimicrobial agents. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Chemical Formula : C11H10ClFN2O
  • Molecular Weight : 240.66 g/mol
  • CAS Number : 929972-90-7

Biological Activity Overview

The biological activity of oxadiazole derivatives has been extensively studied due to their diverse pharmacological properties. The specific compound in focus has shown promise in several areas:

Antiproliferative Activity

Research indicates that oxadiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. In a study examining a library of 1,2,5-oxadiazole derivatives, several compounds demonstrated cytotoxicity towards human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) through mechanisms involving topoisomerase I inhibition .

Structure-Activity Relationship (SAR)

The biological efficacy of oxadiazoles is often linked to their structural characteristics. For instance, modifications at specific positions on the oxadiazole ring can enhance their activity against cancer cells. The presence of electron-withdrawing groups like fluorine and chlorine has been associated with increased potency .

Case Studies and Research Findings

Study Findings
Anticancer Activity Study A library of oxadiazole derivatives was synthesized; compounds exhibited IC50 values ranging from 0.045 µg/mL to 1.98 µg/mL against various cancer cell lines .
Topoisomerase Inhibition Certain derivatives showed significant inhibition of topoisomerase I, suggesting a mechanism for their antiproliferative effects .
Antimicrobial Activity Some studies have indicated potential antimicrobial properties against Mycobacterium tuberculosis strains, with compounds demonstrating MIC values as low as 0.25 µg/mL .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound's ability to inhibit topoisomerase I is crucial for its anticancer activity.
  • Cell Cycle Disruption : By interfering with DNA replication processes, these compounds can induce cell cycle arrest in cancer cells.

Properties

IUPAC Name

5-(1-chloroethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFN2O/c1-6-3-4-8(5-9(6)13)10-14-11(7(2)12)16-15-10/h3-5,7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQOYQMCDQZTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C(C)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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